An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylvaleric acid, a branched-chain short-chain fatty acid, is a molecule of significant interest in various scientific disciplines, including flavor chemistry, metabolomics, and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its emerging roles in biological signaling pathways. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its structure and functional interactions, to support further research and development.
Chemical Properties and Structure
2-Methylvaleric acid, systematically named 2-methylpentanoic acid, is a chiral carboxylic acid. Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Methylpentanoic acid | [1] |
| Synonyms | 2-Methylvaleric acid, Methylpropylacetic acid | [1] |
| CAS Number | 97-61-0 | [1] |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent, acrid | [2] |
| Boiling Point | 196-197 °C | [2] |
| Melting Point | -85 °C | |
| Density | 0.931 g/mL at 25 °C | [2] |
| Solubility in Water | 13 g/L | [2] |
| pKa | ~4.8 | |
| Refractive Index | 1.414 at 20 °C | [2] |
Chemical Structure
2-Methylvaleric acid possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-2-methylvaleric acid and (S)-2-methylvaleric acid.
Experimental Protocols
Synthesis of 2-Methylvaleric Acid
A common method for the synthesis of 2-methylvaleric acid involves the oxidation of 2-methyl-1-pentanol.[3] While multiple synthetic routes exist[4][5][6], a representative protocol is outlined below.
Methodology:
-
Oxidation: 2-methyl-1-pentanol is oxidized using a suitable oxidizing agent, such as potassium permanganate (KMnO4) in an alkaline solution or through catalytic oxidation.[3] The reaction mixture is typically heated to drive the reaction to completion.
-
Work-up: After the oxidation is complete, the reaction mixture is cooled. If using KMnO4, the manganese dioxide byproduct is removed by filtration.
-
Acidification: The aqueous solution containing the potassium salt of 2-methylvaleric acid is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and form the free carboxylic acid.
-
Extraction: The resulting 2-methylvaleric acid is extracted from the aqueous solution using an appropriate organic solvent, such as diethyl ether.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure 2-methylvaleric acid.
Analytical Methods
GC-MS is a powerful technique for the analysis of volatile compounds like short-chain fatty acids.[7][8]
-
For biological samples, deproteinization is often necessary. This can be achieved by adding a solvent like methanol followed by centrifugation.
-
To analyze total fatty acids, a saponification step with a base (e.g., KOH) is performed, followed by acidification.[10]
-
Derivatization to more volatile esters (e.g., methyl or pentafluorobenzyl esters) is a common practice to improve chromatographic separation and detection.[10] However, direct analysis without derivatization is also possible.[7]
Instrumentation and Conditions (Example): [7]
-
GC System: Agilent 7890B GC or similar.
-
Column: A polar capillary column, such as a DB-WAX or Nukol column, is suitable for separating fatty acids.
-
Injector Temperature: 240 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 200 °C at 40 °C/min, then ramp to 240 °C at 25 °C/min and hold for 2 minutes.
-
Carrier Gas: Helium.
-
MS System: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
Expected Fragmentation Pattern: The mass spectrum of 2-methylvaleric acid will show a molecular ion peak (M+) at m/z 116. Characteristic fragments arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of -OH (m/z 99) and -COOH (m/z 71).[11][12] A prominent peak is often observed at m/z 74, corresponding to the McLafferty rearrangement.[1]
¹H NMR: [1]
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appears in the downfield region around 10-13 ppm.
-
Alpha-Proton (-CH): A multiplet will be observed around 2.3-2.6 ppm.
-
Methylene Protons (-CH2-): Multiplets will appear in the range of 1.3-1.7 ppm.
-
Methyl Protons (-CH3): A doublet for the methyl group at the chiral center and a triplet for the terminal methyl group will be present between 0.9 and 1.2 ppm.
¹³C NMR: [1]
-
Carbonyl Carbon (-C=O): The signal for the carboxylic acid carbon will be in the range of 175-185 ppm.
-
Alpha-Carbon (-CH): The carbon bearing the methyl group will appear around 40-45 ppm.
-
Other Aliphatic Carbons: Signals for the other carbons in the chain will be observed between 10 and 40 ppm.
Sample Preparation: [2][13][14][15] As a liquid, 2-methylvaleric acid can be analyzed neat as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp absorptions in the region of 2850-2960 cm⁻¹.
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.
Biological Signaling Pathways
2-Methylvaleric acid, as a short-chain fatty acid, is increasingly recognized for its role in modulating cellular signaling.
G-Protein Coupled Receptor (GPCR) Activation
2-Methylvaleric acid has been identified as an agonist for several G-protein coupled receptors, including the olfactory receptor OR51E1 and the free fatty acid receptors GPR41 and GPR43.[16][17][18][19][20][21][22]
Activation of these receptors can lead to various downstream effects, including the modulation of inflammatory responses and energy metabolism.[17][20] For instance, activation of GPR41 and GPR43 in intestinal epithelial cells can induce the production of chemokines and cytokines.[17]
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids are known inhibitors of histone deacetylases (HDACs).[23][24] By inhibiting HDACs, these molecules can alter chromatin structure and gene expression.
Experimental Protocol for HDAC Inhibition Assay: [3][23]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line) and treat with varying concentrations of 2-methylvaleric acid for a defined period (e.g., 24 hours).
-
Nuclear Extract Preparation: Isolate the nuclei from the treated and untreated cells and prepare nuclear extracts.
-
HDAC Activity Assay: Use a commercially available HDAC activity assay kit. These kits typically contain a fluorogenic HDAC substrate.
-
Measurement: Incubate the nuclear extracts with the substrate and measure the fluorescence over time. A decrease in the rate of fluorescence generation in the presence of 2-methylvaleric acid indicates HDAC inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Conclusion
2-Methylvaleric acid is a versatile molecule with well-defined chemical and physical properties. Its role as a signaling molecule, through the activation of GPCRs and the inhibition of HDACs, presents exciting opportunities for research in areas such as metabolic diseases, inflammation, and cancer biology. The experimental protocols and structural information provided in this guide serve as a valuable resource for scientists and researchers aiming to explore the multifaceted nature of this important short-chain fatty acid.
References
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- 17. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Ectopically expressed olfactory receptors OR51E1 and OR51E2 suppress proliferation and promote cell death in a prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
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